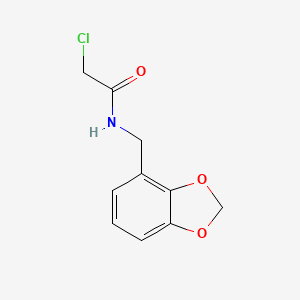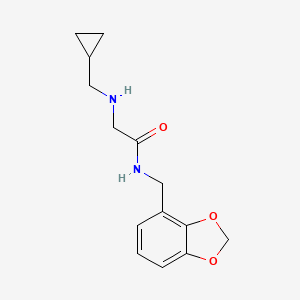![molecular formula C15H25N3O B7587342 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine](/img/structure/B7587342.png)
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine, also known as Methylphenidate, is a psychostimulant drug that is commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that enhances the activity of dopamine and norepinephrine in the brain.
Mécanisme D'action
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate works by blocking the reuptake of dopamine and norepinephrine in the brain, which increases the concentration of these neurotransmitters in the synaptic cleft. This leads to enhanced activity in the prefrontal cortex, which is responsible for executive function and attention.
Biochemical and Physiological Effects
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate has a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can cause sweating, dry mouth, and dilated pupils. It also increases the release of glucose from the liver and can cause appetite suppression.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate has several advantages for use in lab experiments. It is a well-characterized drug with a known mechanism of action, making it a useful tool for studying the brain's dopamine and norepinephrine systems. However, it also has limitations, as it can have different effects in different individuals, making it difficult to generalize results.
Orientations Futures
There are several future directions for research on 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate. One area of interest is in developing more targeted therapies for ADHD and narcolepsy, which may be more effective and have fewer side effects than current treatments. Another area of interest is in studying the long-term effects of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate use, particularly in children and adolescents. Additionally, there is interest in exploring the potential use of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate in the treatment of other disorders, such as depression and anxiety. Further research is needed to fully understand the potential benefits and risks of 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate use in these contexts.
Conclusion
In conclusion, 1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate is a well-studied psychostimulant drug that is commonly used to treat ADHD and narcolepsy. Its mechanism of action involves blocking the reuptake of dopamine and norepinephrine in the brain, leading to enhanced activity in the prefrontal cortex. While it has advantages for use in lab experiments, it also has limitations, and further research is needed to fully understand its potential benefits and risks.
Méthodes De Synthèse
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetonitrile with piperazine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with 2-methylpropan-2-amine.
Applications De Recherche Scientifique
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amineate has been extensively studied for its therapeutic effects in the treatment of ADHD and narcolepsy. It has been shown to improve attention, concentration, and impulse control in individuals with ADHD. Additionally, it can help to reduce excessive daytime sleepiness and improve wakefulness in individuals with narcolepsy.
Propriétés
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-15(2,16)12-17-7-9-18(10-8-17)13-5-4-6-14(11-13)19-3/h4-6,11H,7-10,12,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNAOORVKWTEGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCN(CC1)C2=CC(=CC=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587267.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587277.png)



![N-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587293.png)
![[2-(2-methyl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7587313.png)
![2-Methyl-2-[[4-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7587315.png)

![2-Methyl-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-amine](/img/structure/B7587331.png)
![[2-(1-adamantylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7587337.png)
![2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)
![4-hydroxy-N-[(1-phenylpyrazol-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7587366.png)